

A Comprehensive Technical Guide to 3,5-Dihydroxybenzyl Alcohol

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Compound of Interest

Compound Name: 3,5-Dihydroxybenzyl alcohol

Cat. No.: B135415

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Abstract

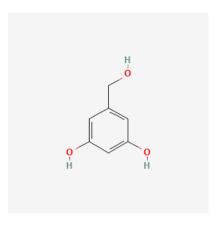
This technical guide provides an in-depth overview of **3,5-Dihydroxybenzyl alcohol** (CAS No. 29654-55-5), a key intermediate in organic synthesis and a molecule of significant interest in pharmaceutical research. This document covers its chemical identity, physicochemical properties, synthesis protocols, and its role in modulating critical cellular signaling pathways. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Furthermore, key biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanisms of action.

Chemical Identity and Physicochemical Properties

3,5-Dihydroxybenzyl alcohol, also known as 5-(Hydroxymethyl)resorcinol, is an aromatic alcohol containing a benzene ring substituted with two hydroxyl groups at positions 3 and 5, and a hydroxymethyl group at position 1.[1]

Chemical Structure:





(Image Source: PubChem CID 34661)

Table 1: Chemical Identifiers

Identifier	Value	
CAS Number	29654-55-5[1][2][3][4]	
Molecular Formula	C7H8O3[2][3][4]	
Molecular Weight	140.14 g/mol [1][2]	
IUPAC Name	5-(hydroxymethyl)benzene-1,3-diol[5]	
Synonyms	5-(Hydroxymethyl)resorcinol, Benzyl alcohol, 3,5-dihydroxy-[1][3]	
InChI Key	NGYYFWGABVVEPL-UHFFFAOYSA-N[1][3]	
SMILES	OCc1cc(O)cc(O)c1[1]	

Table 2: Physicochemical Properties



Property	Value
Physical Form	White to off-white crystalline powder or solid.[6] [7]
Melting Point	182-186 °C (decomposes)[1][2]
Solubility	Soluble in water, ethanol, ether, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and methanol.[2][6]
LogP	0.0791[3]

Synthesis of 3,5-Dihydroxybenzyl Alcohol

Several methods for the synthesis of **3,5-Dihydroxybenzyl alcohol** have been reported, primarily involving the reduction of **3,5-dihydroxybenzoic** acid or its derivatives.

Experimental Protocol: Reduction of 3,5-Dihydroxybenzoic Acid

This protocol is adapted from a method utilizing sodium borohydride as the reducing agent.[8]

Materials:

- 3,5-Dihydroxybenzoic acid
- Sodium borohydride (NaBH₄)
- Methanol (catalyst)
- Tetrahydrofuran (THF, solvent)
- Hydrochloric acid (HCl), 10% aqueous solution
- · Ethyl acetate
- Anhydrous magnesium sulfate



Deionized water

Procedure:

- To a 1-liter four-necked flask equipped with a reflux condenser, thermometer, and dropping funnel, add 500 mL of THF, 50 g (0.33 mol) of 3,5-dihydroxybenzoic acid, and 0.52 g (0.017 mol) of methanol.[2]
- Heat the mixture to a gentle reflux while stirring vigorously.
- Slowly add 12.6 g (0.33 mol) of sodium borohydride in portions.
- Continue refluxing the mixture for 6 hours.[2]
- After the reaction is complete, cool the mixture in an ice bath and slowly add 100 mL of 10% aqueous hydrochloric acid to quench the reaction.
- Separate the organic layer and extract the aqueous layer twice with 200 mL of ethyl acetate.
 [2]
- Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[2]
- Recrystallize the crude product from hot water to obtain pure **3,5-dihydroxybenzyl alcohol**. The reported yield is up to 95%.[2][8]

Experimental Protocol: Synthesis via Acetylation and Reduction

This alternative method involves the protection of the hydroxyl groups via acetylation, followed by reduction and deprotection.[9]

Workflow Diagram:





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Caption: Synthesis workflow of **3,5-Dihydroxybenzyl alcohol** via acetylation, reduction, and deprotection.

Procedure:

- Acetylation: 3,5-Dihydroxybenzoic acid is reacted with an acetylating agent (e.g., acetic anhydride) to protect the two hydroxyl groups, forming 3,5-diacetoxybenzoic acid.[9]
- Reduction: The carboxyl group of 3,5-diacetoxybenzoic acid is then reduced to a primary alcohol using a sodium borohydride/iodine system.[9]
- Deprotection: The acetyl protecting groups are removed by hydrolysis with a weak base to yield the final product, 3,5-dihydroxybenzyl alcohol.[9]

Biological Activities and Signaling Pathways

While **3,5-Dihydroxybenzyl alcohol** itself has reported biological activities, including antibacterial, anti-inflammatory, and antioxidant effects, a significant body of research has focused on its derivative, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA).[2][10] This section will focus on the anticancer and anti-adipogenesis activities of DHMBA and the signaling pathways it modulates.

Anticancer Activity of 3,5-Dihydroxy-4-methoxybenzyl Alcohol (DHMBA)

DHMBA has demonstrated anticancer activity in various cancer cell lines, including human glioblastoma and metastatic prostate cancer cells.[11][12] It exerts its effects by suppressing cell proliferation, migration, and invasion, and by inducing apoptosis.[11]

Table 3: Effect of DHMBA on Cancer Cell Lines



Cell Line	Concentration (µM)	Observed Effects
Human Glioblastoma	0.1 - 250	Suppressed cell proliferation, adhesion, and migration; induced apoptosis.[11]
Metastatic Prostate Cancer (PC-3, DU-145)	1 - 10	Suppressed colony formation and growth.[4]
Lung Cancer (A549)	1 - 250	Suppressed cell growth.[12]

Experimental Protocol: Cell Proliferation Assay

- Human glioblastoma cells are cultured in DMEM-low glucose medium containing 10% fetal bovine serum (FBS).[11]
- Cells are treated with varying concentrations of DHMBA (0.1-250 μM) or a vehicle control.
 [11]
- Cell proliferation is assessed at specified time points (e.g., 24, 48, 72 hours) using a standard method such as the MTT assay or by direct cell counting.

Signaling Pathways Modulated by DHMBA in Cancer Cells:

DHMBA's anticancer effects are mediated through the regulation of multiple signaling pathways. Mechanistically, DHMBA treatment has been shown to decrease the levels of key proteins involved in cell growth and proliferation, such as PI3-kinase, Akt, MAPK, and mTOR, while increasing the levels of tumor suppressors like p53, p21, and Rb.[11]

Caption: DHMBA's modulation of PI3K/Akt/mTOR and tumor suppressor pathways in cancer cells.

Anti-Adipogenesis Activity of 3,5-Dihydroxy-4-methoxybenzyl Alcohol (DHMBA)

DHMBA has been shown to inhibit adipogenesis, the process of pre-adipocyte differentiation into mature fat cells, in mouse 3T3-L1 adipocytes.[1]



Experimental Protocol: Adipogenesis Inhibition Assay

- 3T3-L1 preadipocytes are cultured to subconfluence in DMEM containing 10% calf fetal serum.[1]
- Adipogenesis is induced by treating the cells with a differentiation medium containing insulin, dexamethasone, and IBMX.
- Cells are concurrently treated with DHMBA (1, 10, or 100 μM) or a vehicle control.[1]
- After several days of differentiation, lipid accumulation is assessed by Oil Red O staining and quantification.

Signaling Pathways Modulated by DHMBA in Adipocytes:

DHMBA inhibits adipogenesis by downregulating the expression of key transcription factors, PPARy and C/EBP α , which are master regulators of adipocyte differentiation. It also interferes with the insulin signaling pathway by reducing the levels of PI3-kinase, Akt, MAPK, and mTOR. [1]

Caption: DHMBA's inhibitory effects on key signaling pathways involved in adipogenesis.

Applications and Future Directions

- **3,5-Dihydroxybenzyl alcohol** and its derivatives are valuable compounds with a wide range of applications.
- Pharmaceutical Intermediate: It serves as a crucial building block for the synthesis of various pharmaceutical compounds, including bronchodilators and resveratrol analogs.[2][10]
- Polymer Chemistry: It is used as a monomer for the synthesis of dendrimers and hyperbranched polymers.[2][10]
- Fine Chemicals: It is utilized in the production of other fine chemicals and can be found in daily use chemical products.[8][9]

The diverse biological activities of **3,5-Dihydroxybenzyl alcohol** and its derivatives, particularly DHMBA, highlight their potential as lead compounds in drug discovery. Further



research is warranted to explore their therapeutic potential in oncology, metabolic disorders, and inflammatory diseases. The elucidation of their detailed mechanisms of action will be crucial for the development of novel therapeutic strategies.

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